molecular formula C15H16ClNO2S B2765306 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide CAS No. 1798544-29-2

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2765306
CAS No.: 1798544-29-2
M. Wt: 309.81
InChI Key: VUFRIYKUHRCLIN-UHFFFAOYSA-N
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Description

N-(2-(2-Chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group, a methoxyethyl side chain, and a thiophen-3-yl moiety. The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the methoxyethyl chain could improve metabolic stability compared to simpler alkyl substituents . This compound’s synthesis likely involves acyl chloride activation of 2-(thiophen-3-yl)acetic acid, followed by coupling with 2-(2-chlorophenyl)-2-methoxyethylamine, a method analogous to those described for related acetamides .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-19-14(12-4-2-3-5-13(12)16)9-17-15(18)8-11-6-7-20-10-11/h2-7,10,14H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFRIYKUHRCLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide typically involves the reaction of 2-chlorophenylacetic acid with methoxyethylamine and thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Features Biological Relevance
N-(2-(2-Chlorophenyl)-2-Methoxyethyl)-2-(Thiophen-3-yl)Acetamide 2-Chlorophenyl, methoxyethyl, thiophen-3-yl Enhanced lipophilicity (methoxyethyl), potential anti-inflammatory activity Likely NLRP3 inflammasome inhibition (inferred from )
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide () Thiophen-2-yl, 3-cyanothiophen-2-yl Polar cyano group, planar thiophene rings Not explicitly stated, but structural motifs suggest ligand or antimicrobial potential
N-(2-(sec-Butoxy)-5-Chlorobenzyl)-2-(Thiophen-3-yl)Acetamide () sec-Butoxy, 5-chlorobenzyl, thiophen-3-yl Bulky sec-butoxy group, NLRP3 inhibition Confirmed NLRP3 inflammasome inhibitor with anti-inflammatory activity
2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide () 2,6-Dichlorophenyl, thiazol-2-yl Dichlorophenyl enhances steric bulk; thiazole enables hydrogen bonding Structural mimic of penicillin lateral chain; used in coordination chemistry
N-(6-Methoxybenzothiazole-2-yl)-2-(2-Chlorophenyl)Acetamide () 6-Methoxybenzothiazole, 2-chlorophenyl Benzothiazole improves π-stacking; methoxy increases solubility Antimicrobial or antitumor applications (common for benzothiazoles)

Key Observations :

  • Substituent Effects: The methoxyethyl group in the target compound likely enhances solubility and metabolic stability compared to analogs with non-polar alkyl chains (e.g., sec-butoxy in ) .
  • Thiophene Position : Thiophen-3-yl substituents (target compound, ) may confer distinct electronic properties vs. thiophen-2-yl (), influencing receptor binding .
Spectroscopic and Crystallographic Data
  • IR Spectroscopy : Thiophen-3-yl acetamides (e.g., ) show characteristic C=O stretches at ~1693–1635 cm⁻¹, while chloro-substituted analogs () exhibit N–H stretches at ~3200 cm⁻¹ .
  • Crystallography: The 2,6-dichlorophenyl analog () crystallizes in a monoclinic system with intermolecular N–H⋯N hydrogen bonds stabilizing its structure, a feature likely shared with the target compound .

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chlorophenyl group, a methoxyethyl side chain, and a thiophene ring. These structural features contribute to its unique electronic properties and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H16ClN O2S
Molecular Weight335.84 g/mol
SolubilitySoluble in DMSO and ethanol

The mechanism of action of this compound appears to involve interactions with specific molecular targets such as enzymes or receptors. Its efficacy may be attributed to its ability to modulate biological pathways through binding interactions, although detailed mechanisms remain under investigation.

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have been reported to demonstrate moderate to strong antiproliferative activity against various cancer cell lines. This activity is often assessed using assays such as MTT and Trypan blue, which evaluate cell viability and proliferation rates.

A study indicated that compounds with electron-donating groups on the thiophene moiety exhibited enhanced anticancer properties, suggesting that the electronic nature of substituents plays a crucial role in their biological activity .

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for their antimicrobial effects. The presence of the thiophene ring is often associated with increased activity against various bacterial strains, potentially due to its ability to disrupt microbial membranes or interfere with metabolic processes.

Case Studies

  • Anticancer Activity Assessment : A series of thiophene-containing compounds were synthesized and tested for their antiproliferative effects on human leukemia cell lines. The results demonstrated that certain structural modifications significantly enhanced their efficacy, highlighting the importance of molecular design in drug development .
  • Antimicrobial Evaluation : A comparative study evaluated the antimicrobial activity of several thiophene derivatives against common pathogens. The findings indicated that specific substitutions on the thiophene ring led to varying degrees of antimicrobial potency, suggesting potential therapeutic applications in infectious diseases.

Q & A

Q. What are the standard synthetic routes for N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized precursors. Key steps include:
  • Acylation : Coupling 2-(thiophen-3-yl)acetic acid with 2-(2-chlorophenyl)-2-methoxyethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or toluene .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while bases like triethylamine neutralize HCl byproducts .
  • Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Peaks for thiophene (δ 6.8–7.2 ppm), methoxy (δ 3.3–3.5 ppm), and acetamide NH (δ 6.5–7.0 ppm) confirm connectivity .
  • 13C NMR : Carbonyl (C=O) at δ 165–170 ppm and aromatic carbons (δ 120–140 ppm) validate the backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ ~363.08 Da) and fragmentation patterns matching theoretical predictions .
  • IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water. Ethanol and acetonitrile are preferred for biological assays .
  • Stability :
  • pH Sensitivity : Stable at pH 4–8; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .
  • Temperature : Store at –20°C in desiccated environments to prevent degradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory spectral data encountered during the characterization of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton and carbon signals to resolve overlapping peaks .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, as demonstrated for related acetamides .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl or adjust methoxy position) and assess biological activity .
  • Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., IC50 in cancer cell lines) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What in silico approaches are suitable for predicting the biological targets of this compound, and how can these predictions be experimentally validated?

  • Methodological Answer :
  • Target Prediction : Use SwissTargetPrediction or SEA to rank potential targets (e.g., kinases, GPCRs) based on structural similarity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (GROMACS) to assess binding stability .
  • Validation : Perform competitive binding assays (e.g., SPR or fluorescence polarization) against top predicted targets .

Q. What methods are recommended for analyzing the degradation products of this compound under accelerated stability testing conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions .
  • LC-MS/MS Analysis : Use C18 columns (ACN/water gradient) to separate degradation products. High-resolution MS identifies fragments (e.g., loss of methoxy group) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

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